molecular formula C14H16N2O B12868013 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide

Cat. No.: B12868013
M. Wt: 228.29 g/mol
InChI Key: PQCXOSZODMTUCS-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, a phenyl group at the fourth position, and a carboxamide group at the third position of the pyrrole ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution typically involves reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-ethyl-2-methyl-4-phenylpyrrole-3-carboxamide

InChI

InChI=1S/C14H16N2O/c1-3-16-9-12(11-7-5-4-6-8-11)13(10(16)2)14(15)17/h4-9H,3H2,1-2H3,(H2,15,17)

InChI Key

PQCXOSZODMTUCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=C1C)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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